Tert-butyl 2-amino-6-bromo-3-fluorobenzoate
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Overview
Description
Tert-butyl 2-amino-6-bromo-3-fluorobenzoate is an organic compound with the molecular formula C11H13BrFNO2. This compound is characterized by the presence of tert-butyl, amino, bromo, and fluorine functional groups attached to a benzoate core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-6-bromo-3-fluorobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-fluorobenzoic acid followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a catalyst such as sulfuric acid or hydrochloric acid for the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-6-bromo-3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under inert atmospheres.
Major Products Formed
Substitution Reactions: Products include azido, thiocyano, and amino derivatives.
Oxidation and Reduction Reactions: Products include nitrobenzoates and primary amines.
Coupling Reactions: Biaryl compounds are the major products.
Scientific Research Applications
Tert-butyl 2-amino-6-bromo-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-6-bromo-3-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino, bromo, and fluorine groups allows it to form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-amino-3-fluorobenzoate: Lacks the bromine atom, leading to different reactivity and applications.
Tert-butyl 2-amino-6-chloro-3-fluorobenzoate: Contains a chlorine atom instead of bromine, affecting its chemical properties and biological activity.
Tert-butyl 2-amino-6-bromo-4-fluorobenzoate: The position of the fluorine atom is different, influencing its reactivity and interactions.
Uniqueness
Tert-butyl 2-amino-6-bromo-3-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of tert-butyl, amino, bromo, and fluorine groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 2-amino-6-bromo-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2/c1-11(2,3)16-10(15)8-6(12)4-5-7(13)9(8)14/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIUABCZFYWHAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1N)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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